Dimethylammonium nitrate
Overview
Description
Synthesis Analysis
The synthesis of dimethylammonium nitrate involves chemical processes that result in the formation of this compound. A noteworthy synthesis method involves the use of quaternary ammonium-functionalized silica gel through grafting of dimethyl dodecyl [3-(trimethoxysilyl)propyl]ammonium chloride for nitrate removal, demonstrating a practical approach to synthesize materials with nitrate affinity (Kang, Lee, & Kim, 2019).
Molecular Structure Analysis
The molecular structure of dimethylammonium nitrate is crucial for understanding its chemical behavior. One study that provides insights into related compounds' structures is the investigation of dimethylammonium trichlorocuprate(II), which showcases the intricate arrangement of molecules and the interactions within structures dictated by nonbonding chloride-chloride contacts (Willett et al., 2006). Although not directly on dimethylammonium nitrate, this research offers valuable insights into the structural aspects of similar compounds.
Chemical Reactions and Properties
Chemical reactions involving dimethylammonium nitrate, or its derivatives, highlight the compound's reactivity and interaction with other substances. The formation of nitrate and ammonium ions in the photocatalytic degradation of organic compounds containing nitrogen atoms exemplifies such chemical reactions (Low, McEvoy, & Matthews, 1991). Moreover, new reactions for the formation of organic nitrate in the atmosphere have been explored, showing dimethylamine's role in atmospheric chemistry (Li, Cai, & Long, 2022).
Physical Properties Analysis
Investigating the physical properties of dimethylammonium nitrate provides insights into its behavior under different conditions. Studies on related compounds, such as the volumetric properties of ammonium nitrate in N,N-dimethylformamide, help understand how dimethylammonium nitrate might behave in solution and how its physical properties change with temperature and concentration (Vraneš et al., 2012).
Chemical Properties Analysis
The chemical properties of dimethylammonium nitrate are pivotal for its applications and reactivity. While direct studies on dimethylammonium nitrate are limited, research on similar compounds, such as the chemical reduction of nitrate in aqueous solution, sheds light on potential reactivity patterns and the chemical stability of nitrate compounds (Fanning, 2000).
Scientific Research Applications
1. Environmental Management in Agriculture
A significant application of compounds related to dimethylammonium nitrate is in environmental management within agriculture. Studies have focused on the effectiveness of nitrification inhibitors like 3,4-dimethylpyrazole phosphate (DMPP) in reducing environmental damage from nitrogen fertilizers. These compounds help to limit nitrate formation from ammonium-based fertilizers, thus reducing groundwater contamination and nitrous oxide emission. For example, Doran et al. (2018) developed a method for monitoring residues of DMPP in soil, emphasizing its role in reducing nitrate leaching and improving soil management (Doran, Condon, & Kaveney, 2018).
2. Nitrogen Leaching Control
Compounds like DMPP have been evaluated for their potential to control nitrogen leaching in soils. Yu et al. (2007) found that the application of DMPP with urea could significantly reduce total losses of inorganic nitrogen via leaching, thereby minimizing the risk of nitrate pollution in groundwater. This supports the use of such compounds in sustainable agricultural practices (Yu et al., 2007).
3. Improving Nitrogen Use Efficiency
Another important application is enhancing nitrogen use efficiency in crop production. Hartmann et al. (2015) demonstrated that using ammonium sulphate nitrate with DMPP according to crop nitrogen demand can significantly increase nitrogen use efficiency in a maize/wheat cropping system, without negatively impacting grain yield (Hartmann et al., 2015).
4. Nitrification Inhibitor Effectiveness Studies
Research has also delved into the effectiveness of these compounds as nitrification inhibitors in various soil types and conditions. For instance, Serna et al. (2000) evaluated DMPP in a Citrus-cultivated soil, observing its positive impact on maintaining ammonium levels and reducing nitrate leaching, thus improving fertilizer efficiency (Serna et al., 2000).
5. Reducing Greenhouse Gas Emissions
The use of these compounds can also contribute to reducing greenhouse gas emissions from agricultural soils. Di and Cameron (2012) found that nitrification inhibitors like DMPP can significantly reduce nitrous oxide emissions from grazed pastures, an important consideration in efforts to mitigate climate change (Di & Cameron, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methylmethanamine;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.HNO3/c1-3-2;2-1(3)4/h3H,1-2H3;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAFYYQZWVSKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124-40-3 (Parent) | |
Record name | Dimethylammonium nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030781738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0047903 | |
Record name | Dimethylammonium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylammonium nitrate | |
CAS RN |
30781-73-8 | |
Record name | Methanamine, N-methyl-, nitrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30781-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylammonium nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030781738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylammonium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylammonium nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLAMMONIUM NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TG5F7IC97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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